Cas no 863589-04-2 (2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)
2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
- AKOS024596993
- 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 863589-04-2
- 2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
- 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
- F0694-0093
- Benzamide, 2-chloro-N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)-
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- Inchi: 1S/C19H12ClN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24)
- InChI Key: STDPADHHGWOHFI-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2=NC3=CC=CN=C3S2)C=C1)(=O)C1=CC=CC=C1Cl
Computed Properties
- Exact Mass: 365.0389609g/mol
- Monoisotopic Mass: 365.0389609g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 83.1Ų
2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0694-0093-2μmol |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-5μmol |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-10μmol |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-20μmol |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-1mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-2mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-3mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-4mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-5mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0694-0093-10mg |
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide |
863589-04-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-chloro-N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
Compound CAS No. 863589-04-2: 2-Chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
The compound with CAS number 863589-04-2, named 2-chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzamide group substituted with a chloro atom and a 1,3-thiazolo[5,4-b]pyridine moiety. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and advanced materials.
Recent studies have highlighted the potential of 1,3-thiazolo[5,4-b]pyridine derivatives as bioactive agents. These heterocyclic compounds are known for their ability to interact with various biological targets, including enzymes and receptors. In particular, the presence of the benzamide group in this compound enhances its solubility and bioavailability, making it an attractive lead compound for pharmacological studies. Researchers have explored its potential as an inhibitor of kinases and other enzymes involved in disease pathways such as cancer and neurodegenerative disorders.
The synthesis of 2-chloro-N-(4-{1,3thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the 1,3-thiazolo[5,4-b]pyridine ring system through cyclization reactions and the subsequent coupling with the benzamide moiety. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound compared to traditional methods.
In terms of applications, this compound has shown promise in preliminary in vitro assays for its ability to modulate cellular signaling pathways. For instance, studies have demonstrated its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are critical targets in drug development. Additionally, its structural versatility allows for further modification to optimize pharmacokinetic properties such as half-life and absorption rate.
From a materials science perspective, benzamide derivatives like this compound are being investigated for their potential use in organic electronics. The rigid aromatic structure and conjugated system within the molecule make it a candidate for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on optimizing the electronic properties of such compounds through strategic substitution patterns.
In conclusion, CAS No. 863589-04-2 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups position it as a valuable tool in both therapeutic development and advanced materials research. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in shaping future innovations in chemistry and related fields.
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